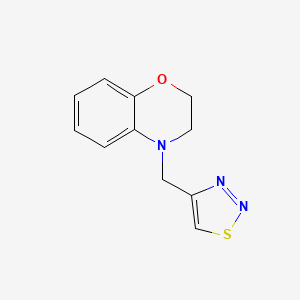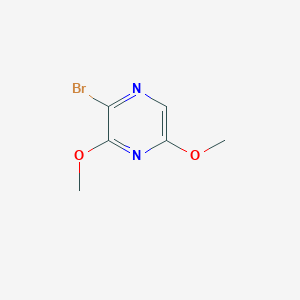
1-Acetyl-3-phenoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-phenoxypyrrolidine is a chemical compound that belongs to the pyrrolidine family. It is a heterocyclic compound that contains a pyrrolidine ring, an acetyl group, and a phenoxyl group. This compound has been widely used in scientific research due to its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-phenoxypyrrolidine is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a Lewis acid catalyst by activating the electrophilic center of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and has not shown any adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Acetyl-3-phenoxypyrrolidine in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. It can also be easily synthesized in the laboratory using readily available starting materials. However, one of the limitations of using this compound is its high cost compared to other chiral auxiliaries.
Future Directions
There are several future directions for the use of 1-Acetyl-3-phenoxypyrrolidine in scientific research. One of the areas where it can be used is in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. It can also be used in the development of new catalytic systems for organic synthesis. Additionally, it can be used in the development of new materials with unique properties. Overall, this compound has a promising future in the field of organic synthesis and material science.
Synthesis Methods
1-Acetyl-3-phenoxypyrrolidine can be synthesized by the reaction of 1-acetylpyrrolidine with phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phenol attacks the acetyl group on the pyrrolidine ring.
Scientific Research Applications
1-Acetyl-3-phenoxypyrrolidine has been extensively used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various chiral compounds such as amino acids, peptides, and natural products. It has also been used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(3-phenoxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)13-8-7-12(9-13)15-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVBQHKOOZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)


![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)




